![molecular formula C20H23NO3 B5764220 4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5764220.png)
4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is also known as MMTP, and it belongs to the family of tetrahydrofuran derivatives.
Mechanism of Action
The mechanism of action of MMTP involves the inhibition of the Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. By inhibiting this pathway, MMTP can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects
Studies have shown that MMTP can also have other biochemical and physiological effects. For example, MMTP has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis. MMTP can also act as an antioxidant, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMTP in lab experiments is its high potency. MMTP has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation of using MMTP is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of MMTP. One potential application is in the development of new cancer therapeutics. MMTP has shown promise in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, MMTP could be studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to develop new methods for synthesizing MMTP and improving its solubility in water.
Synthesis Methods
The synthesis of MMTP involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine in the presence of acetic acid. The resulting product is then reacted with ethyl acetoacetate to form the final product, MMTP.
Scientific Research Applications
MMTP has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising applications of MMTP is in the treatment of cancer. Studies have shown that MMTP can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-3-7-17(8-4-15)21-19(22)20(11-13-24-14-12-20)16-5-9-18(23-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOOKFCBBFHWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide |
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